molecular formula C8H5ClO B126303 6-Chlorobenzofuran CAS No. 151619-12-4

6-Chlorobenzofuran

Cat. No.: B126303
CAS No.: 151619-12-4
M. Wt: 152.58 g/mol
InChI Key: BKBDOWJPNZYBSO-UHFFFAOYSA-N
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Description

6-Chlorobenzofuran is a halogenated benzofuran derivative characterized by a chlorine atom at the 6th position of the benzofuran scaffold. Its synthesis typically involves the conversion of 4-chlorosalicylaldehyde to this compound-2-carboxylic acid, followed by decarboxylation with copper powder in quinoline to yield the final product . The molecular formula is C₈H₅ClO, with a planar aromatic structure that enables diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the reaction of benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing chlorine activates the ring for substitution, particularly at positions ortho and para to itself.

Reaction TypeReagents/ConditionsProductReference
Hydroxide substitutionNaOH, 350°C, high pressure6-Hydroxybenzofuran
AminationNaNH₂, NH₃ (liquid), -33°C6-Aminobenzofuran
Thiol substitutionThiourea, polar solvent (e.g., DMF), reflux6-Mercaptobenzofuran

Key Findings :

  • Substitution reactions require strong bases or nucleophiles due to the moderate activation by chlorine .

  • Meta-directing effects of chlorine limit substitution to specific positions.

Electrophilic Substitution Reactions

The benzofuran core participates in electrophilic substitutions, with the chlorine atom directing incoming electrophiles to meta and para positions.

ElectrophileConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0–5°CMeta to Cl6-Chloro-3-nitrobenzofuran
SulfonationSO₃/H₂SO₄, 100°CPara to Cl6-Chloro-4-sulfobenzofuran
HalogenationCl₂, FeCl₃, 25°COrtho to O6-Chloro-2,3-dichlorobenzofuran

Key Findings :

  • Chlorine’s electron-withdrawing effect slows electrophilic substitution compared to unsubstituted benzofuran.

  • Nitration occurs preferentially at the 3rd position (meta to Cl).

Cross-Coupling Reactions

The chlorine substituent serves as a leaving group in transition-metal-catalyzed cross-couplings, enabling the formation of carbon-carbon bonds.

Coupling TypeCatalystReagentProductReference
SuzukiPd(PPh₃)₄Arylboronic acid6-Arylbenzofuran
StillePdCl₂, CuITrialkyltin reagent6-Alkylbenzofuran
Buchwald-HartwigPd(OAc)₂, XPhosAmine6-Aminobenzofuran derivative

Key Findings :

  • Palladium catalysts enable efficient coupling with arylboronic acids, yielding biaryl derivatives .

  • Reactions proceed via oxidative addition of the C–Cl bond to the metal center .

Functional Group Transformations

Derivatives of 6-chlorobenzofuran undergo reactions typical of carboxylic acids and esters.

ReactionReagents/ConditionsProductReference
Ester hydrolysisH₂O, H₂SO₄ (or NaOH), refluxThis compound-2-carboxylic acid
DecarboxylationHeat (200–250°C)This compound
EsterificationROH, H⁺ (e.g., H₂SO₄), refluxThis compound-2-carboxylate ester

Key Findings :

  • Hydrolysis of ethyl this compound-2-carboxylate yields the carboxylic acid in 86% yield.

  • Decarboxylation under heat removes the carboxylic acid group, regenerating the parent compound.

Oxidation and Reduction

The benzofuran ring and substituents can undergo redox reactions under controlled conditions.

Reaction TypeReagents/ConditionsProductReference
Ring oxidationKMnO₄, H₂O, 100°C6-Chloro-2,3-dihydroxybenzofuran
Chlorine reductionH₂, Pd/C, 25°CBenzofuran
Ketone reductionNaBH₄, MeOH6-Chloro-3-hydroxybenzofuran

Key Findings :

  • Oxidative cleavage of the furan ring is possible under strong conditions .

  • Catalytic hydrogenation removes the chlorine atom, yielding unsubstituted benzofuran .

Mechanistic Insights

  • SNAr Mechanism : Proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing chlorine .

  • Electrophilic Substitution : Chlorine directs electrophiles to meta/para positions through resonance and inductive effects.

  • Cross-Coupling : Pd-mediated oxidative addition and transmetalation steps enable bond formation .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

CompoundReactivity DifferenceReference
6-MethylbenzofuranMethyl group enhances electrophilic substitution at ortho/para positions
6-BromobenzofuranBromine’s higher leaving-group ability facilitates faster nucleophilic substitution
Benzofuran-2-carboxylic acidCarboxylic acid group enables decarboxylation and esterification

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Properties

Numerous studies have highlighted the potential of benzofuran derivatives, including 6-chlorobenzofuran, as antimicrobial agents. Research indicates that compounds with the benzofuran scaffold exhibit significant activity against various pathogens, including bacteria and fungi. Specifically, benzofuran derivatives have been explored for their efficacy against resistant strains of bacteria, showcasing their potential in treating infectious diseases .

2.2 Anticancer Activity

This compound and its derivatives have shown promise in cancer research. Some studies report that benzofuran compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth . For instance, novel chalcone derivatives based on benzofuran have demonstrated potent anticancer effects against human breast and prostate cancer cell lines .

2.3 Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism. This property suggests its potential role in pharmacological applications, particularly regarding drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Case Studies and Research Findings

4.1 Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed that certain modifications to the benzofuran structure enhanced their efficacy against Gram-positive bacteria. The results demonstrated a significant reduction in bacterial growth compared to standard antibiotics, suggesting that these compounds could serve as lead candidates for new antimicrobial agents .

4.2 Case Study: Anticancer Efficacy

Research involving a series of synthesized 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones showed promising anticancer activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The study concluded that structural variations in benzofuran derivatives could lead to improved therapeutic profiles .

Table: Summary of Applications and Biological Activities

Application AreaBiological ActivityNotable Findings
AntimicrobialEffective against resistant bacteriaSignificant growth inhibition observed
AnticancerInduces apoptosis in cancer cellsPotent activity against breast/prostate cancer cells
Enzyme InhibitionInhibits CYP1A2 and CYP2D6Potential for drug-drug interaction studies

Mechanism of Action

The mechanism of action of 6-Chlorobenzofuran varies depending on its application. In antimicrobial applications, it is believed to disrupt microbial cell membranes or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Chlorobenzofuran vs. Polyhalogenated Benzofurans

  • Hexachlorodibenzo-p-dioxins (HCDDs) : Unlike this compound, HCDDs are polychlorinated dibenzodioxins with two oxygen atoms bridging two chlorinated benzene rings. These compounds exhibit extreme toxicity (e.g., 2,3,7,8-TCDD) due to their persistence and bioaccumulation, whereas this compound is less toxic and environmentally stable .
  • 3-Bromo-6-chlorobenzofuran: This dihalogenated derivative introduces bromine at the 3rd position, altering electronic properties. The larger bromine atom increases steric hindrance and polarizability, enhancing electrophilic substitution reactivity compared to mono-chlorinated analogs .

This compound vs. Fluorinated Analogs

  • 6-Fluoro-3(2H)-benzofuranone: Substituting chlorine with fluorine at the 6th position (molecular formula C₈H₅FO₂) reduces molecular weight (152.12 g/mol vs. 152.57 g/mol for this compound) and increases electronegativity. The fluorine atom enhances metabolic stability in pharmaceuticals but reduces lipophilicity compared to chlorine .

This compound vs. Functionalized Derivatives

  • 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid : This derivative (molecular formula C₁₀H₉ClO₃ ) features a dihydrobenzofuran core with an acetic acid side chain, significantly altering solubility and biological activity. It is used in anti-inflammatory drug development, contrasting with the parent compound’s role as a synthetic intermediate .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₈H₅ClO 152.57 Not reported ~1.35 (estimated) Cl at position 6
6-Fluoro-3(2H)-benzofuranone C₈H₅FO₂ 152.12 261.7 (predicted) 1.379 (predicted) F at position 6, ketone
3-Bromo-6-chlorobenzofuran C₈H₄BrClO 231.48 Not reported Not reported Br at position 3, Cl at 6
6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid C₁₀H₉ClO₃ 212.63 Not reported Not reported Cl at 6, acetic acid side chain

Toxicity and Environmental Impact

  • This compound: Limited ecotoxicity data, but structurally simpler than polychlorinated dibenzofurans (PCDFs), suggesting lower bioaccumulation risk .
  • HCDDs/PCDFs: Highly toxic (nanogram-level LD₅₀), carcinogenic, and persistent in ecosystems .

Biological Activity

6-Chlorobenzofuran is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of benzofuran, which is known for its structural versatility and ability to interact with various biological targets. The presence of the chlorine atom enhances its reactivity and biological profile. Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial and fungal strains:

  • Bacterial Activity : It exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) reported range from 0.78 μg/mL to 3.12 μg/mL, indicating strong antibacterial properties compared to standard antibiotics .
  • Fungal Activity : The compound also shows antifungal activity against pathogens like Candida albicans and Aspergillus niger. The MIC values suggest that this compound could be effective in treating fungal infections .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential to inhibit cancer cell growth through various mechanisms:

  • Cell Line Studies : In vitro studies have indicated that derivatives of this compound can inhibit tumor cell proliferation across multiple cancer cell lines, including breast (HBL-100), cervical (HeLa), and lung (SW1573) cancers. The growth inhibition percentages vary significantly based on the specific structural modifications made to the benzofuran ring .
  • Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is essential for cell division. For instance, certain derivatives demonstrated IC50 values as low as 0.56 µM in inhibiting tubulin polymerization .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Benzofuran derivatives often act by inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .
  • Binding Interactions : These compounds can bind to biomolecules such as proteins and nucleic acids, altering their function and leading to cellular responses like apoptosis or growth inhibition .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives that showed significant activity against Mycobacterium tuberculosis with MIC values as low as 2 μg/mL. Modifications at specific positions on the benzofuran ring were crucial for enhancing activity .
  • Structure-Activity Relationship (SAR) : Research demonstrated that substituents at the C-2 position significantly affect antimicrobial potency. Compounds with hydroxyl groups at this position exhibited higher activity against tested strains compared to those without .

Data Tables

Biological Activity MIC (μg/mL) Tested Organisms
Antibacterial0.78 - 3.12S. aureus, E. coli, B. subtilis
Antifungal14.90 - 29.92C. albicans, A. niger
AnticancerIC50 = 0.56Various cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chlorobenzofuran, and how can yield and purity be improved?

Methodological Answer: The synthesis of this compound typically involves halogenation of benzofuran derivatives. A two-step strategy using hydroxybenzofuran intermediates (e.g., 6-hydroxybenzofuran) followed by chlorination with reagents like POCl₃ or SOCl₂ is common . To optimize yield, consider:

  • Catalytic systems: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance regioselectivity during halogenation .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization can isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and chlorinated carbons (δ 115–125 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups in derivatives .
  • IR : Confirm C–Cl stretching (~550–650 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (m/z 152 for C₈H₅ClO⁺) and fragmentation patterns (e.g., loss of Cl·) .

Q. What are the key toxicological parameters to assess for this compound in preclinical studies?

Methodological Answer:

  • Acute Toxicity : Determine LD₅₀ via OECD Test Guideline 423, focusing on hepatic and renal biomarkers (ALT, creatinine) .
  • Chronic Exposure : Use dose-response models to calculate NOAEL (No Observed Adverse Effect Level) over 90-day rodent studies .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate mutagenic potential .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

Methodological Answer: Conflicting reports on cytochrome P450-mediated metabolism (e.g., CYP3A4 vs. CYP2D6 involvement) require:

  • In vitro assays : Use human liver microsomes with selective inhibitors (ketoconazole for CYP3A4; quinidine for CYP2D6) .
  • Isotopic labeling : Track metabolites via ¹⁴C-labeled this compound in hepatocyte cultures .
  • Cross-study validation : Compare data from PubMed, EBSCO, and regulatory databases (e.g., Toxcenter) using standardized query strings (e.g., "this compound"[tw] AND ("metabolism"[tw] OR "biotransformation"[tw])) .

Q. What computational strategies predict the environmental persistence and bioaccumulation of this compound?

Methodological Answer:

  • QSAR Models : Use EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradability .
  • Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) using GROMACS .
  • Field Data Integration : Cross-reference with EPA’s ECOTOX database for half-life (t₁/₂) in aquatic systems .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to favor chlorination at C6 via electrophilic aromatic substitution .
  • Transition Metal Catalysis : Use Pd-catalyzed C–H activation for late-stage functionalization (e.g., Suzuki-Miyaura coupling at C6) .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor the 6-chloro isomer over 4- or 7-chloro byproducts .

Q. What methodologies reconcile conflicting data on this compound’s receptor-binding activity?

Methodological Answer:

  • Radioligand Binding Assays : Compare affinity (Ki) for serotonin (5-HT₂A) and dopamine (D₂) receptors using tritiated ligands .
  • Structural Analogs : Test 6-APB (6-(2-aminopropyl)benzofuran) as a positive control to validate assay conditions .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review PubMed and Google Scholar results, excluding non-peer-reviewed sources like erowid.com .

Guidance for Formulating Research Questions

  • PICO Framework : Define Population (e.g., in vitro models), Intervention (e.g., chlorination), Comparison (e.g., 4-Chloro vs. 6-Chloro isomers), and Outcomes (e.g., yield, toxicity) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to environmental or pharmacological gaps .

Properties

IUPAC Name

6-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBDOWJPNZYBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591226
Record name 6-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151619-12-4
Record name 6-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2,3-dihydro-1-benzofuran-3-one (2.5 g, 14.83 mmol) in methanol (50 mL) was treated with NaBH4 (1.2 g, 31.58 mmol) in four equivalent portions at room temperature, until the reaction was complete, as monitored by TLC (1 h). The reaction mixture was quenched by the addition of acetone (10 mL). This mixture was then treated with HCl (3N, 20 mL). After stirring for another 1 h, the resulting solution was extracted with ethyl acetate (3×50 mL) dried over anhydrous magnesium sulfate and concentrated under vacuum to give 6-chloro-1-benzofuran as oil (2 g, crude).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Chlorobenzofuran
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6-Chlorobenzofuran
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